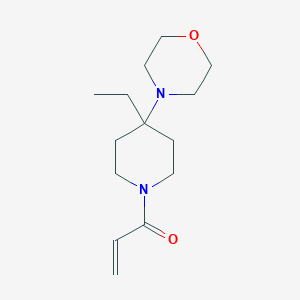
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one, also known as EPP, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperidine derivatives and has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Applications De Recherche Scientifique
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been investigated for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has also been studied for its potential as a neuroprotective agent in the treatment of Parkinson's disease.
In neuroscience, 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been used as a tool to study the role of nicotinic acetylcholine receptors (nAChRs) in the brain. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one is a selective agonist of the α4β2 subtype of nAChRs, which are involved in cognitive function, memory, and addiction. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has also been used to investigate the effects of nAChR activation on dopamine release in the striatum, a brain region involved in reward and motivation.
Mécanisme D'action
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one acts as a selective agonist of the α4β2 subtype of nAChRs. Activation of these receptors leads to the release of neurotransmitters such as dopamine, which are involved in cognitive function, memory, and addiction. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the pathogenesis of Alzheimer's disease. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has also been shown to increase the release of dopamine in the striatum, a brain region involved in reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has several advantages for use in lab experiments. It is a selective agonist of the α4β2 subtype of nAChRs, which makes it a useful tool for studying the role of these receptors in the brain. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one is also a small molecule, which makes it easy to synthesize and modify for use in drug discovery.
However, there are also limitations to using 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one in lab experiments. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has a relatively short half-life, which can make it difficult to study its effects over long periods of time. Additionally, 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been shown to have some toxicity in vitro, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one. One potential application is in the development of drugs for the treatment of Alzheimer's disease. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Further research could investigate the potential of 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one or related compounds as Alzheimer's disease therapeutics.
Another potential application is in the development of drugs for the treatment of Parkinson's disease. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been studied for its potential as a neuroprotective agent in the treatment of Parkinson's disease. Further research could investigate the mechanisms underlying this effect and the potential of 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one or related compounds as Parkinson's disease therapeutics.
Overall, 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one is a promising compound for scientific research with potential applications in various fields. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one involves the reaction of 4-ethyl-4-morpholin-4-ylpiperidin-1-amine with acryloyl chloride in the presence of a base. This reaction results in the formation of 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one as a yellow solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Propriétés
IUPAC Name |
1-(4-ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-3-13(17)15-7-5-14(4-2,6-8-15)16-9-11-18-12-10-16/h3H,1,4-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAOCNBAYMZWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)C=C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

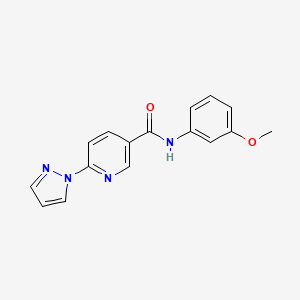

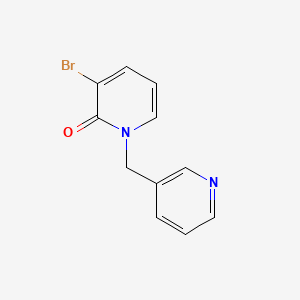
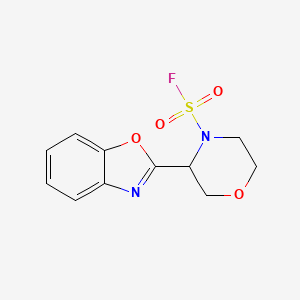
![N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
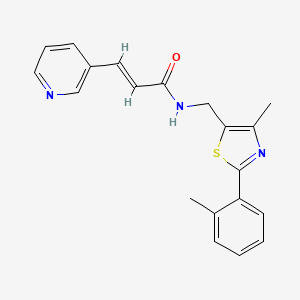

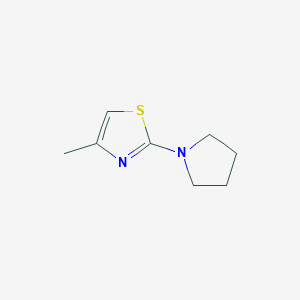
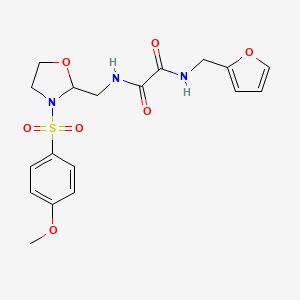
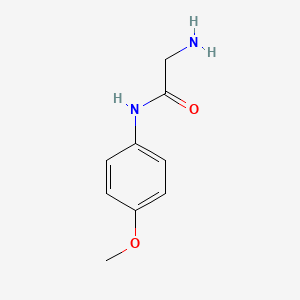
![N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2761641.png)
![N-(4-methylbenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2761642.png)
![1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761644.png)